1-(Benzenesulfonyl)cyclopropane-1-carbonitrile
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c11-8-10(6-7-10)14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGQBJMKDBITJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclization with Cyanogen Methyl Acid Phosphate Diethyl Ester
A patented method employs sodium hydride (NaH) as a base in glycol dimethyl ether to facilitate cyclopropanation. The reaction involves cyanogen methyl acid phosphate diethyl ester (166.4 g, 0.94 mol) and (2S)-2-(3,4-difluorophenyl)oxyethane (38 g, 244 mmol) under controlled temperatures (40–60°C). The process achieves a 92.8% yield with >98% HPLC purity and >99.9% enantiomeric excess (ee). Key steps include:
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Solvent System : Glycol dimethyl ether ensures solubility and stabilizes intermediates.
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Temperature Control : Maintaining 60°C prevents side reactions, confirmed by TLC monitoring.
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Workup : Organic layer separation and concentration yield a solid product.
This method is notable for its high stereoselectivity, attributed to the chiral starting material and reaction conditions.
Iron-Catalyzed Cyclization with Carbon Tetrahalides
An alternative approach uses iron salts and benzoin as catalysts for cyclopropanation. Starting with 4,6,6,6-tetrachloro-3,3-dimethyl-2-cyanohexanoic acid, the reaction proceeds in carbon tetrachloride or toluene at 80°C. The process yields 2,2-dimethyl-3-(2,2,2-trichloroethyl)-1-cyanocyclopropane carboxylic acid as the primary product (cis:trans = 7:93).
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Catalyst System : FeCl₃ and LiCl enhance reaction efficiency by stabilizing radical intermediates.
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Solvent Optimization : Carbon tetrachloride reduces byproduct formation compared to polar solvents.
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Decarboxylation : Subsequent hydrolysis or alcoholysis converts intermediates into the target nitrile.
While this method offers scalability, the use of toxic carbon tetrachloride necessitates stringent safety protocols.
Sulfonylation of Cyclopropane Precursors
Direct Sulfonylation with Benzenesulfonyl Chloride
A multistep synthesis involves sulfonylation of cyclopropane intermediates with benzenesulfonyl chloride. For example, compound 11 (unspecified structure) reacts with 3-bromobenzenesulfonyl chloride in the presence of potassium carbonate to form sulfonamide intermediates (e.g., 14 and 15 ). Heck olefination then introduces α,β-unsaturated esters (16 and 17 ), which undergo hydrolysis and amidation to yield the target compound.
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Reagent Ratios : A 1:1–1:5 molar ratio of cyclopropane precursor to sulfonyl chloride ensures complete conversion.
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Temperature : Reactions at 40–80°C balance kinetics and selectivity.
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Purification : Column chromatography or recrystallization achieves >95% purity.
This method is versatile for generating analogs but requires costly palladium catalysts for Heck coupling.
Comparative Analysis of Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| NaH-mediated cyclization | 92.8 | >98 | High enantiomeric excess |
| Iron-catalyzed cyclization | 75–87 | >90 | Scalability |
| Direct sulfonylation | 85–90 | >95 | Structural versatility |
Reaction Optimization and Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Cyclopropylamine derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Scientific Research Applications
1-(Benzenesulfonyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)cyclopropane-1-carbonitrile is not well-defined. its reactivity is primarily influenced by the electron-withdrawing effects of the benzenesulfonyl and carbonitrile groups, which can activate the cyclopropane ring towards various chemical transformations. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The table below highlights key cyclopropane-1-carbonitrile derivatives and their structural distinctions:
Key Observations:
- Electron-Withdrawing vs.
- Steric Effects: Bulky substituents like the methanesulfonyl-piperazine-quinoline group (in ) introduce steric hindrance, which may reduce metabolic degradation but complicate synthetic routes.
- Halogenated Derivatives : Bromine and chlorine atoms (e.g., ) improve lipophilicity, aiding membrane permeability in drug candidates.
Physicochemical Properties
- Thermal Stability : Cyclopropane rings generally confer thermal instability, but electron-withdrawing groups like sulfonyl may mitigate this by delocalizing ring strain .
- Melting/Boiling Points : Data gaps exist for many derivatives, but halogenated compounds (e.g., ) typically exhibit higher melting points due to stronger intermolecular forces.
Biological Activity
1-(Benzenesulfonyl)cyclopropane-1-carbonitrile (BSCC) is an organic compound with the molecular formula C10H9NO2S. It features a cyclopropane ring bonded to a benzenesulfonyl group and a carbonitrile group, which endows it with unique chemical properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
BSCC can be synthesized through the reaction of benzenesulfonyl chloride with cyclopropane-1-carbonitrile in the presence of a base like triethylamine. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis, yielding BSCC as a product with significant reactivity due to its electron-withdrawing groups.
The biological activity of BSCC is primarily influenced by the electron-withdrawing effects of its functional groups. The benzenesulfonyl and carbonitrile groups can activate the cyclopropane ring for various chemical transformations, potentially interacting with biological targets. However, specific molecular targets and pathways remain largely undefined in the current literature.
Anticancer Activity
Recent studies have explored the anticancer potential of BSCC. A notable investigation assessed its cytotoxic effects on various cancer cell lines. The compound demonstrated significant growth inhibition in human prostate cancer cells (DU145) and breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent. The IC50 values observed were within the low micromolar range, indicating promising potency.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| DU145 | 4.5 | Growth inhibition |
| MCF-7 | 3.2 | Growth inhibition |
Neuroprotective Effects
In addition to its anticancer properties, BSCC has been investigated for neuroprotective effects. In vitro studies indicated that BSCC could reduce oxidative stress in neuronal cell cultures, potentially offering protective benefits against neurodegenerative diseases.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of BSCC derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The study highlighted that modifications to the sulfonyl group significantly impacted cytotoxicity, suggesting structure-activity relationships that could guide future drug design efforts.
Study 2: Neuroprotection
A separate investigation focused on the neuroprotective properties of BSCC in models of oxidative stress-induced neuronal injury. Results indicated that treatment with BSCC led to a reduction in apoptotic markers and improved cell viability compared to untreated controls, supporting its potential use in neuroprotective therapies.
Q & A
Q. How should researchers address discrepancies in computational vs. experimental bond angles for the cyclopropane ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
